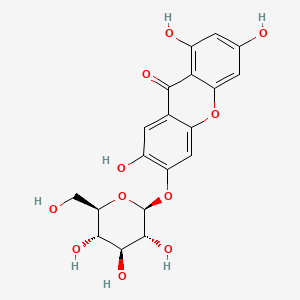

Tripteroside

Description

Structure

3D Structure

Properties

CAS No. |

82855-00-3 |

|---|---|

Molecular Formula |

C19H18O11 |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

1,3,7-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |

InChI |

InChI=1S/C19H18O11/c20-5-13-16(25)17(26)18(27)19(30-13)29-11-4-10-7(3-8(11)22)15(24)14-9(23)1-6(21)2-12(14)28-10/h1-4,13,16-23,25-27H,5H2/t13-,16-,17+,18-,19-/m1/s1 |

InChI Key |

DSJIWZUDANJKCU-LQDZTQBFSA-N |

SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Dereplication of Tripteroside

Strategic Approaches to Natural Source Material Acquisition and Preparation

The successful isolation of Tripteroside begins with the strategic selection and meticulous preparation of the source material. This compound, also identified as norathyriol (B23591) 6-O-glucoside (Xt1), is biosynthesized in plants from the precursor 1,3,6,7-tetrahydroxyxanthone. nih.govnih.gov Therefore, acquisition strategies target plant families known for producing xanthones, such as the Hypericaceae and Gentianaceae families. nih.gov

The general workflow for preparing the natural source material involves several key stages:

Collection and Identification: Plant material is collected and botanically authenticated to ensure the correct species is being processed.

Drying and Grinding: The collected material (e.g., leaves, stems, or roots) is typically dried to prevent enzymatic degradation of the target compounds. Subsequently, it is ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction: The powdered plant material undergoes extraction using appropriate solvents. Methanol (B129727) or ethanol (B145695) are commonly used to extract polar glycosylated compounds like this compound. Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction may be employed to enhance efficiency.

Preliminary Fractionation: The crude extract is often partitioned with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. This compound, being a polar glycoside, is expected to concentrate in the more polar fractions (e.g., butanol or aqueous fraction). This initial fractionation reduces the complexity of the mixture, simplifying subsequent chromatographic steps.

Modern Chromatographic Techniques for this compound Isolation

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. High-performance and ultra-performance liquid chromatography are indispensable tools for the isolation of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It relies on high-pressure pumps to pass a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orgshimadzu.com For a polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov

Components are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds like this compound have a higher affinity for the mobile phase and elute earlier. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often used to achieve optimal separation of all components in a complex extract.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol | A gradient of polar solvents to elute compounds across a range of polarities. Formic acid helps to improve peak shape and ionization for MS detection. |

| Elution Mode | Gradient | Allows for the separation of both polar and nonpolar compounds in a single run by changing the mobile phase composition over time. |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for analytical scale columns to ensure efficient separation. |

| Detector | UV/Vis Detector (e.g., at 254 nm, 320 nm) or Diode Array Detector (DAD) | Xanthones possess a chromophore that absorbs UV light, allowing for their detection and quantification. infitek.com |

| Column Oven | 30 - 40 °C | Maintains a constant temperature to ensure reproducible retention times and can improve separation efficiency. infitek.com |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is an evolution of HPLC technology. shimadzu.com It utilizes columns packed with much smaller particles (typically less than 2 µm) and operates at significantly higher pressures (up to 15,000 psi or 1000 bar). ijsrtjournal.com These features result in dramatic increases in resolution, speed, and sensitivity compared to traditional HPLC. researchgate.netaustinpublishinggroup.com

For the analysis of this compound within a complex plant extract, UPLC offers significant advantages. Its superior resolving power can separate this compound from other closely related xanthone (B1684191) isomers or glycosides that might co-elute in an HPLC system. The increased speed allows for higher sample throughput, which is beneficial for screening multiple fractions or samples. ijsrtjournal.com Furthermore, the sharper and narrower peaks generated by UPLC lead to greater peak heights and thus enhanced sensitivity, which is crucial for detecting compounds present at low concentrations.

Table 2: Comparison of HPLC and UPLC Technologies

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 2,000 - 6,000 psi | 10,000 - 15,000 psi |

| Resolution | Good | Excellent; higher peak capacity |

| Analysis Time | Longer (e.g., 20-60 min) | Shorter (e.g., 1-10 min) malvernpanalytical.com |

| Sensitivity | Standard | Higher (narrower peaks result in greater height) ijsrtjournal.com |

| Solvent Consumption | Higher | Lower |

While analytical HPLC and UPLC are used to identify and quantify compounds, preparative chromatography is employed to isolate and purify larger quantities of a specific substance for further research, such as structure elucidation or biological activity testing. chromatographyonline.comrotachrom.com The goal is to move from the microgram-to-milligram scale of analytical work to the milligram-to-gram scale. chromatographyonline.com

The process involves scaling up an optimized analytical method. This is achieved by using a column with a larger internal diameter and packed with a larger amount of stationary phase. The flow rate is increased proportionally to handle the larger column volume. sanitech-engineers.com Fractions of the eluent are collected as they exit the detector, and those containing the pure target compound, as determined by analytical HPLC, are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound. This technique is essential for obtaining a sufficient amount of the pure compound from natural product extracts.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometry-Based Dereplication Protocols for this compound

Dereplication is a critical strategy in natural products chemistry aimed at the rapid identification of known compounds in an extract at an early stage. researchgate.net This process avoids the time-consuming and resource-intensive work of re-isolating and re-characterizing previously identified substances. Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a cornerstone of modern dereplication workflows. frontiersin.orgnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a premier technique for the dereplication of natural products like this compound. The system couples the powerful separation capabilities of HPLC or UPLC with the high mass accuracy and resolution of an HRMS detector, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

The workflow is as follows:

Separation: The complex extract is first separated by the LC system.

Ionization and Mass Analysis: As each compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) and is ionized. The HRMS analyzer then measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically < 5 ppm mass error). This allows for the calculation of a unique elemental formula.

Fragmentation (MS/MS): Using a technique called Data-Dependent Acquisition (DDA), the instrument automatically selects the most abundant ions from the full scan MS for fragmentation. frontiersin.orgnih.gov This second stage of mass analysis (MS/MS or MS²) generates a characteristic fragmentation pattern that serves as a structural fingerprint for the molecule.

Database Matching: The combination of the accurate mass of the parent ion and its unique fragmentation pattern is searched against chemical and spectral databases (e.g., ReSpect, GNPS). frontiersin.orgnih.gov If the experimental data for an unknown peak matches the stored data for this compound, a confident identification can be made without ever isolating the compound.

This approach allows researchers to quickly map the chemical profile of an extract and focus their isolation efforts on novel or unidentified compounds.

Table 3: Illustrative LC-HRMS Data for Dereplication of this compound

| Parameter | Example Data for this compound (C₁₉H₁₈O₉) | Significance |

| Ionization Mode | Negative ESI [M-H]⁻ | Glycosides and phenolic compounds ionize well in negative mode. |

| Calculated m/z | 405.0878 | The theoretical exact mass-to-charge ratio for the deprotonated molecule. |

| Observed m/z | 405.0871 | The experimental mass measured by the HRMS instrument. |

| Mass Error | -1.7 ppm | The small difference between the calculated and observed mass confirms the elemental formula with high confidence. |

| Key MS/MS Fragments (m/z) | 243.0299 | Corresponds to the loss of the glucose moiety (162 Da), revealing the aglycone (norathyriol). This fragmentation is characteristic of O-glycosides. |

Compound Names

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

In the comprehensive metabolomic analysis of a plant source, both non-volatile compounds, such as this compound, and volatile organic compounds (VOCs) are of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile metabolites. nih.gov It offers high chromatographic separation power and produces reproducible mass spectra that can be compared against extensive libraries for rapid compound identification. researchgate.net

While this compound itself is a non-volatile xanthone glucoside and typically analyzed by Liquid Chromatography (LC-MS), the study of associated VOCs via GC-MS provides a more complete chemical profile of the source organism. For instance, plants from the Gentianaceae family, a major source of xanthones, produce a wide array of volatile compounds. frontiersin.orgnih.gov GC-MS analysis of various Gentiana species has successfully identified numerous VOCs, which can be crucial for understanding the plant's biochemistry and ecological interactions. researchgate.netresearchgate.net These analyses reveal a diverse range of chemical classes, as detailed in Table 1.

The data generated from GC-MS on volatile constituents, when combined with LC-MS data on non-volatile compounds like this compound, supports a holistic metabolomics approach. This integrated analysis is vital for chemotaxonomy, biochemical pathway elucidation, and quality control of plant-based products.

Table 1: Major Classes of Volatile Metabolites Identified in Gentiana Species via GC-MS This table is representative of compound classes found in the plant family known to produce this compound and similar xanthones.

| Chemical Class | Examples of Identified Compounds | Relevant Findings |

|---|---|---|

| Terpenoids | Linalool, Caryophyllene oxide, β-Ionone, Squalene | Found in flower and leaf oils; composition varies between species, confirming taxonomical schemes. researchgate.netresearchgate.net |

| Aliphatic Hydrocarbons | Tricosane, other straight-chain alkanes | Often dominant in flower oils, indicating their role in the plant's chemical signature. researchgate.net |

| Fatty Acids & Esters | Hexadecanoic acid, Tetradecanoic acid | Abundant in leaf and stem oils, representing primary metabolites. researchgate.netresearchgate.net |

| Alcohols & Ketones | Phytol, various ketones | Identified as significant bioactive components in extracts from the Gentianaceae family. orientjchem.orgjapsonline.com |

| Aromatic Compounds | Toluene, Alkylated benzenes | Present in the essential oils of aerial plant parts. researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds within complex mixtures. wikipedia.org This technique involves the selection of a specific precursor ion (the molecular ion of the compound of interest), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.orgencyclopedia.pub The fragmentation pattern is a structural fingerprint that provides definitive information about the molecule's composition and connectivity. wikipedia.org

For this compound, which is norathyriol 6-O-glucoside, MS/MS analysis is highly informative. frontiersin.org In negative ion mode, the precursor ion [M-H]⁻ of this compound has a theoretical m/z of 421.07. The fragmentation process is predictable and follows patterns established for O-glycosides. The most labile bond is the glycosidic linkage between the norathyriol aglycone and the glucose sugar. pensoft.net

The primary fragmentation event is the neutral loss of the hexose (B10828440) (glucose) moiety, which has a mass of 162 Da. This cleavage generates the deprotonated aglycone, norathyriol, as the major product ion at m/z 259.02. pensoft.net This aglycone fragment then undergoes further characteristic fragmentation. Studies on norathyriol have identified a key product ion at m/z 150.8, which aids in confirming the core xanthone structure. datapdf.com The detailed fragmentation pathway provides high confidence in the identification of this compound, even in a complex plant extract.

Table 2: Predicted MS/MS Fragmentation Pathway for this compound in Negative Ion Mode Based on established fragmentation patterns for xanthone O-glycosides and norathyriol.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description of Fragmentation |

|---|---|---|---|

| 421.07 [M-H]⁻ | 259.02 [M-H-162]⁻ | 162.05 | Cleavage of the O-glycosidic bond, resulting in the loss of the glucose moiety to yield the norathyriol aglycone. pensoft.net |

| 259.02 | 229.01 | 30.01 | Loss of a CHO group from the norathyriol aglycone. pensoft.net |

| 259.02 | 215.03 | 44.00 | Loss of CO₂ from the norathyriol aglycone. pensoft.net |

| 259.02 | 187.04 | 72.00 | Loss of C₂O₃ from the norathyriol aglycone. pensoft.net |

| 259.02 | 150.8 | 108.22 | Further fragmentation of the xanthone backbone, a characteristic product ion for norathyriol. datapdf.com |

Integration of Cheminformatics for Expedited Dereplication

The vast amount of data generated by modern LC-MS/MS instrumentation necessitates the use of cheminformatics for efficient analysis. Molecular networking is a powerful cheminformatics approach that visualizes MS/MS data, accelerating the dereplication process. nih.gov This strategy organizes compounds into clusters based on the similarity of their fragmentation spectra. tandfonline.com

In the context of analyzing a plant extract for this compound, the workflow would involve acquiring LC-MS/MS data and uploading it to a platform such as the Global Natural Products Social Molecular Networking (GNPS) platform. The platform's algorithms compare the MS/MS spectrum of every detected ion against all others to generate a network where nodes represent parent ions and edges (lines) connect nodes with similar fragmentation patterns (a high cosine similarity score). tandfonline.com

A node corresponding to the mass of this compound (m/z 421.07) would be present in the network. Its identity can be confirmed by matching its MS/MS spectrum against library data or previously characterized standards. tandfonline.com This node would likely cluster with other nodes corresponding to structurally related xanthone glycosides, which share a common core structure and thus similar fragmentation behavior (e.g., the loss of a sugar moiety). nih.govacs.org This clustering allows for the rapid, putative annotation of known analogues and highlights potentially novel derivatives for further investigation. By rapidly identifying known compounds like this compound, cheminformatics tools enable researchers to bypass the time-consuming process of re-isolating and re-characterizing well-documented substances. tandfonline.com

Comprehensive Structural Characterization and Elucidation of Tripteroside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like Tripteroside. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

One-Dimensional (1D) NMR (e.g., 1H, 13C) Applications

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental data for identifying the basic structural components of this compound. This compound is identified as norathyriol (B23591) 6-O-glucoside. researchgate.netnih.govresearchgate.net The aglycone, norathyriol, is a tetrahydroxyxanthone. nih.gov

The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons of the xanthone (B1684191) core and the protons of the glucose moiety. The chemical shifts and coupling constants of these protons provide information about their chemical environment and connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. These shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment. Analysis of the ¹³C NMR data for this compound allows for the identification of the xanthone skeleton and the attached glucose unit.

Table 1: ¹H and ¹³C NMR Data for the Norathyriol (Aglycone) Moiety of this compound (Note: Data is for the aglycone part and may vary slightly in the full glycoside. The data presented here is based on available information for norathyriol and related xanthones.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 162.2 | - |

| 2 | 98.4 | 6.20 (d, 2.2) |

| 3 | 164.8 | - |

| 4 | 93.8 | 6.35 (d, 2.2) |

| 4a | 156.9 | - |

| 5 | 108.1 | 6.85 (d, 8.8) |

| 6 | 145.7 | - |

| 7 | 116.5 | 7.30 (d, 8.8) |

| 8 | 151.2 | - |

| 8a | 103.6 | - |

| 9 | 182.5 | - |

| 9a | 107.2 | - |

| 1-OH | - | 13.4 (s) |

| 3-OH | - | 9.8 (s) |

| 6-OH | - | - |

| 7-OH | - | 9.5 (s) |

This table is interactive. You can sort and filter the data.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

While 1D NMR provides a list of signals, 2D NMR experiments are crucial for assembling the molecular puzzle. For this compound, a suite of 2D NMR techniques is employed to establish the precise connectivity and spatial arrangement of atoms. The structural elucidation of this compound has been achieved through the application of 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the glucose unit and within the aromatic rings of the xanthone core.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of protons to their corresponding carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close to each other in space, even if they are not directly connected through chemical bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the orientation of the glucose unit relative to the xanthone core.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic-level precision. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The absolute configuration of a chiral molecule can be unambiguously determined using this method.

While X-ray crystallography has been utilized to determine the structures of other natural products, including various xanthones, specific X-ray crystallographic data for this compound itself is not widely available in the public domain. The application of this technique to related xanthone derivatives underscores its importance in definitively establishing stereochemistry when suitable crystals can be obtained. wikipedia.org For many complex natural products, obtaining crystals of sufficient quality for X-ray diffraction can be a significant challenge.

Advanced Spectroscopic Techniques for Fine Structural Detail

Beyond NMR and X-ray crystallography, other spectroscopic techniques provide further details about the molecular structure of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the various functional groups it contains. These typically include:

Broad O-H stretching vibrations from the multiple hydroxyl groups.

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.

A strong C=O stretching vibration from the ketone group in the xanthone core.

C=C stretching vibrations from the aromatic rings.

C-O stretching vibrations from the ether linkage of the glycoside and the hydroxyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the skeletal vibrations of the aromatic xanthone core.

Together, these vibrational techniques confirm the presence of the key functional groups predicted by the structure determined from NMR and mass spectrometry data.

Computational Chemistry Approaches to Structural Prediction and Validation

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, offering powerful methods to predict molecular geometries and validate proposed structures against experimental data. For a complex molecule like this compound, which features a rigid xanthone core appended with a flexible glucose moiety, computational approaches are crucial for confirming its three-dimensional structure, understanding its conformational landscape, and ensuring the correct assignment of spectroscopic data. These methods complement experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, providing a deeper level of structural insight.

The primary computational strategies employed involve a synergistic use of molecular mechanics (MM), Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations. nih.govnih.govmestrelab.com The general workflow begins with generating a set of plausible three-dimensional conformers, which are then optimized to find their lowest energy states. nih.gov Spectroscopic properties, most notably NMR chemical shifts, are then calculated for these optimized structures and compared with experimental values to identify the correct structure. frontiersin.orgnih.gov

A foundational step in the computational analysis of this compound is the prediction of its fundamental physicochemical and structural properties. These parameters, often calculated and stored in chemical databases, provide a baseline for further computational work.

Table 1: Predicted Physicochemical and Structural Properties of this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C19H18O11 | The elemental composition of the molecule. |

| Molecular Weight | 422.3 g/mol | The mass of one mole of the compound. |

| IUPAC Name | 1,3,7-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | The systematic name defining the chemical structure. |

| InChIKey | DSJIWZUDANJKCU-LQDZTQBFSA-N | A hashed version of the InChI string, providing a unique identifier. |

| Hydrogen Bond Donors | 7 | The number of hydrogen atoms bonded to electronegative atoms (O or N). |

| Hydrogen Bond Acceptors | 11 | The number of electronegative atoms (O or N) with lone pairs. |

| Rotatable Bonds | 3 | The number of bonds that allow free rotation, contributing to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 190 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| logP (Octanol-Water Partition Coefficient) | 0.052 | A measure of the molecule's lipophilicity. |

The validation of this compound's structure heavily relies on comparing computationally predicted NMR chemical shifts with those obtained experimentally. Density Functional Theory (DFT) is the method of choice for these calculations due to its balance of accuracy and computational cost. nih.govmdpi.com The process involves first exploring the conformational space of this compound using a molecular mechanics force field to generate a library of low-energy conformers. nih.gov Each of these conformers is then subjected to geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). nih.govresearchgate.net

Following optimization, NMR chemical shifts (¹H and ¹³C) are calculated for each stable conformer. mdpi.com Since the molecule exists as a dynamic equilibrium of these conformers in solution, the final predicted chemical shifts are calculated as a Boltzmann-weighted average based on the relative free energies of each conformer. nih.gov A strong correlation between the experimental NMR data and the Boltzmann-averaged computed data serves as powerful validation for the proposed structure of this compound. This approach is not only used for de novo structural determination but also for revising previously misassigned structures. mestrelab.com

Furthermore, for a flexible molecule like this compound, Molecular Dynamics (MD) simulations provide critical insights into its dynamic behavior. wikipedia.org MD simulations model the physical movements of atoms and molecules over time, allowing researchers to observe conformational changes, particularly the rotation around the glycosidic bond linking the norathyriol core to the glucose unit. nih.govnih.gov By simulating the molecule in an explicit solvent (e.g., a water box), MD can reveal the most stable and populated conformations, information that is vital for accurate, weighted-average NMR calculations and for understanding potential interactions with biological targets. tandfonline.comyoutube.com Studies on similar xanthone glucosides have successfully used MD simulations to understand their binding mechanisms with enzymes, demonstrating the utility of this technique for this class of compounds. tandfonline.com

Table 2: Summary of Computational Methods in this compound Structural Analysis

| Computational Method | Purpose in Structural Analysis | Relevance to this compound |

|---|---|---|

| Molecular Mechanics (MM) | To rapidly perform conformational searches and generate a library of possible low-energy 3D structures. mestrelab.com | Essential first step to manage the conformational flexibility of the glucose moiety and its linkage to the xanthone core. |

| Density Functional Theory (DFT) | To perform accurate geometry optimization of conformers and calculate NMR chemical shifts (¹H, ¹³C) and thermodynamic properties. nih.govmdpi.com | Crucial for validating the proposed structure by comparing calculated NMR data against experimental spectra. nih.gov |

| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior and movement of the molecule, exploring its conformational landscape and stability in solution. nih.govwikipedia.org | Provides insight into the dynamic nature of the glycosidic bond and preferred conformations, which informs the Boltzmann weighting for NMR calculations. |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural properties (descriptors calculated via DFT) with biological activity. researchgate.net | While not for direct structural elucidation, it uses the validated structure to predict function. |

Elucidation of Biosynthetic Pathways and Metabolic Engineering for Tripteroside Production

The Genesis of a Scaffold: Identification of Precursor Molecules in Xanthone (B1684191) Biosynthesis

The journey to tripteroside begins with the formation of its core structure, a xanthone. This process draws upon primary metabolic pathways to source the necessary building blocks.

Shikimate Pathway Contributions

The biosynthesis of xanthones in plants is fundamentally linked to the shikimate pathway, a crucial metabolic route that connects carbohydrate metabolism to the synthesis of aromatic compounds. frontiersin.orgmdpi.comnih.gov This pathway utilizes precursor molecules from glycolysis, such as phosphoenolpyruvate, and the pentose (B10789219) phosphate (B84403) pathway, like erythrose 4-phosphate, to produce shikimate. frontiersin.orgnih.gov Through a series of enzymatic reactions, shikimate is then converted into key aromatic amino acids, including L-phenylalanine, which serve as foundational precursors for a myriad of secondary metabolites, including xanthones. frontiersin.orgnih.gov

Diverging Roads: L-Phenylalanine-Dependent and Independent Routes

From the shikimate pathway, the biosynthesis of the xanthone core can proceed through two distinct routes: one that is dependent on the amino acid L-phenylalanine and one that is independent of it. frontiersin.orgmdpi.com

In the L-phenylalanine-dependent pathway , prominently observed in the Hypericaceae family, L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.gov This step is a committed entry point into the phenylpropanoid pathway, channeling carbon towards specialized metabolites like xanthones. frontiersin.org Subsequent enzymatic transformations lead to the formation of benzoyl-CoA. researchgate.net

Conversely, the L-phenylalanine-independent pathway , characteristic of the Gentianaceae family, bypasses L-phenylalanine to directly form 3-hydroxybenzoic acid from a shikimate pathway intermediate. frontiersin.orgmdpi.comresearchgate.net This acid is then activated to 3-hydroxybenzoyl-CoA. mdpi.comresearchgate.net

Both pathways converge at the formation of a key benzophenone (B1666685) intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which is central to the biosynthesis of most plant xanthones. frontiersin.orgmdpi.comnih.gov This intermediate is formed by the condensation of a benzoyl-CoA derivative (either from the phenylalanine-dependent or -independent route) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS), a type III polyketide synthase. frontiersin.orgmdpi.com

The Artisans of Assembly: Enzymatic Transformations in this compound Biosynthesis

With the foundational xanthone scaffold in place, a series of precise enzymatic modifications are required to yield this compound. These enzymes act as molecular artisans, adding specific chemical groups to the core structure.

The Glycosylation Step: Characterization of Glycosyltransferases

A pivotal step in the formation of this compound is the attachment of a glucose molecule to the xanthone aglycone, a process known as glycosylation. This reaction is catalyzed by a class of enzymes called glycosyltransferases (GTs). Specifically, the enzyme responsible for the glucosylation of the xanthone norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone) to form this compound (norathyriol 6-O-glucoside) has been identified as Norathyriol 6-O-Glucosyltransferase , also known as StrGT9 . frontiersin.orgmdpi.comnih.gov This enzyme utilizes UDP-glucose as the sugar donor to transfer a glucose moiety to the 6-hydroxyl group of norathyriol. frontiersin.orgnih.gov The characterization of StrGT9 was a significant breakthrough in understanding the final steps of this compound biosynthesis. researchgate.netnih.govresearcher.life

Adding Complexity: Role of Acyltransferases in Xanthone Modification

Further modification of the glycosylated xanthone can occur through the action of acyltransferases. These enzymes transfer an acyl group, such as a malonyl group, from a donor molecule like malonyl-CoA to the sugar moiety. In the context of xanthone biosynthesis in some plants, this compound can be further acylated to form norathyriol-6-O-(6′-O-malonyl)-glucoside. frontiersin.orgmdpi.comnih.gov The enzyme catalyzing this reaction has been identified as a Malonyl-CoA Acyltransferase , designated StrAT2 . frontiersin.orgmdpi.comnih.gov This malonylation adds another layer of structural diversity to the xanthone profile of the plant. researchgate.net

Forging the Core: Oxidative Cyclization Mechanisms

The formation of the characteristic tricyclic xanthone core from the benzophenone intermediate is a critical cyclization reaction. This transformation is achieved through a regioselective intramolecular oxidative coupling. frontiersin.orgnih.gov This process is proposed to occur via a two-stage, one-electron oxidation mechanism. frontiersin.org The initial loss of an electron and a proton generates a phenoxy radical, which then attacks the other aromatic ring in an electrophilic manner to form the new heterocyclic ring. frontiersin.org Subsequent loss of another electron and proton yields the stable aromatic xanthone core. frontiersin.org This reaction is catalyzed by specific cytochrome P450 enzymes, which are known as xanthone synthases. mdpi.com Depending on the regioselectivity of the cyclization, different core structures, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, can be formed, leading to a diversity of downstream xanthone derivatives. frontiersin.orgmdpi.comnih.gov

Compound and Enzyme Reference Table

| Name | Type | Function/Description |

| This compound | Xanthone Glycoside | Also known as norathyriol 6-O-glucoside or Xt1. frontiersin.orgmdpi.comresearchgate.net |

| Norathyriol | Xanthone Aglycone | 1,3,6,7-tetrahydroxyxanthone, the precursor to this compound. mdpi.comresearchgate.net |

| Norathyriol-6-O-(6′-O-malonyl)-glucoside | Acylated Xanthone Glycoside | A malonylated derivative of this compound, also known as Xt2. frontiersin.orgmdpi.comresearchgate.net |

| L-Phenylalanine | Amino Acid | A precursor molecule in the dependent biosynthetic pathway of xanthones. frontiersin.orgmdpi.comnih.gov |

| 3-Hydroxybenzoic acid | Benzoic Acid Derivative | A precursor molecule in the independent biosynthetic pathway of xanthones. frontiersin.orgmdpi.comresearchgate.net |

| 2,3′,4,6-tetrahydroxybenzophenone | Benzophenone Intermediate | A central intermediate in the biosynthesis of xanthones. frontiersin.orgmdpi.comnih.gov |

| Malonyl-CoA | Coenzyme A Derivative | A building block for the xanthone core and a donor for malonylation. frontiersin.orgmdpi.com |

| UDP-glucose | Sugar Nucleotide | The glucose donor for the glycosylation of norathyriol. frontiersin.orgnih.gov |

| Norathyriol 6-O-Glucosyltransferase (StrGT9) | Enzyme (Glycosyltransferase) | Catalyzes the glucosylation of norathyriol to form this compound. frontiersin.orgmdpi.comnih.gov |

| Malonyl-CoA Acyltransferase (StrAT2) | Enzyme (Acyltransferase) | Catalyzes the malonylation of this compound. frontiersin.orgmdpi.comnih.gov |

| Phenylalanine Ammonia-Lyase (PAL) | Enzyme (Lyase) | Catalyzes the first committed step in the L-phenylalanine-dependent pathway. frontiersin.orgnih.gov |

| Benzophenone Synthase (BPS) | Enzyme (Polyketide Synthase) | Catalyzes the condensation reaction to form the benzophenone intermediate. frontiersin.orgmdpi.com |

| Xanthone Synthase | Enzyme (Cytochrome P450) | Catalyzes the oxidative cyclization to form the xanthone core. mdpi.com |

Genetic and Genomic Approaches to Pathway Component Identification

The elucidation of the biosynthetic pathway of complex natural products like this compound relies heavily on modern genetic and genomic techniques. These approaches allow for the identification and functional characterization of the specific genes and enzymes responsible for constructing the molecule.

Gene Knockout and Overexpression Studies

Once candidate genes are identified, their specific functions must be validated. Gene knockout and overexpression studies are definitive methods for this purpose. nih.gov These techniques involve genetically modifying an organism to either silence a target gene (knockout) or increase its expression (overexpression) to observe the resulting change in the organism's chemical profile (phenotype). nih.govnih.govwikipedia.org

Gene Knockout: This technique permanently inactivates a specific gene, often by introducing a mutation that results in a non-functional protein. idtdna.com In the context of this compound biosynthesis, one could use CRISPR/Cas9 or homologous recombination to knock out a candidate gene in the host plant or in a heterologous system. wikipedia.orgembopress.org For example, knocking out the gene encoding the norathyriol 6-O-glucosyltransferase (StrGT9) is expected to result in the complete absence of this compound and a corresponding accumulation of its immediate precursor, 1,3,6,7-tetrahydroxyxanthone (norathyriol). frontiersin.orgnih.gov This outcome would provide strong evidence for the gene's function in the final step of this compound synthesis.

Table 2: Functional Gene Validation Strategies for this compound Biosynthesis

| Target Gene/Enzyme | Genetic Manipulation | Expected Outcome | Purpose of Study |

|---|---|---|---|

| Benzophenone Synthase (BPS) | Knockout | Abolished production of the xanthone core, and therefore this compound. Accumulation of precursors like benzoyl-CoA. | Confirm BPS as the entry point into the xanthone pathway. |

| Cytochrome P450 (Xanthone Synthase) | Knockout | Accumulation of the benzophenone intermediate; absence of the xanthone core and this compound. | Identify the specific CYP responsible for oxidative cyclization. |

| Norathyriol 6-O-glucosyltransferase (StrGT9) | Knockout | Absence of this compound; accumulation of the aglycone norathyriol. | Confirm the function of StrGT9 in the final glucosylation step. frontiersin.orgnih.gov |

| Norathyriol 6-O-glucosyltransferase (StrGT9) | Overexpression | Increased levels of this compound, potentially at the expense of free norathyriol. | Confirm gene function and test if this step is a bottleneck in production. nih.gov |

Strategies for Enhanced Production of this compound through Metabolic Engineering

Once the biosynthetic pathway is understood, metabolic engineering can be employed to enhance the production of this compound. This involves optimizing the pathway in the native organism or transferring it to a microbial host that can be cultivated efficiently on a large scale. rsc.orgmdpi.com

Heterologous Expression Systems (e.g., Saccharomyces cerevisiae, E. coli)

Heterologous expression—the production of a protein or a metabolic pathway in a foreign host—is a cornerstone of modern biotechnology. frontiersin.org Microorganisms like the bacterium Escherichia coli and the baker's yeast Saccharomyces cerevisiae are favored as production platforms due to their rapid growth, well-understood genetics, and scalability. frontiersin.orgnexusacademicpublishers.com

Saccharomyces cerevisiae : As a eukaryote, yeast is often an excellent host for expressing plant enzymes, especially those requiring post-translational modifications or that are localized to the endoplasmic reticulum, such as cytochrome P450 enzymes. toulouse-biotechnology-institute.frnih.gov Its GRAS (Generally Recognized As Safe) status also makes it suitable for producing compounds for various applications. nexusacademicpublishers.com To produce this compound, one would engineer yeast by introducing the entire biosynthetic pathway. This would involve expressing the plant genes for 3BZL, BPS, and the specific CYPs to produce norathyriol from a yeast-native precursor. frontiersin.orgmdpi.com Finally, the gene for StrGT9 would be introduced to convert norathyriol into this compound, using the abundant UDP-glucose pool in yeast. frontiersin.orgnih.govnih.gov

Escherichia coli : E. coli is a widely used prokaryotic host known for its high growth rate and production titers. frontiersin.org While expressing eukaryotic P450s can be challenging, successful production of many terpenoids and other complex molecules has been achieved. nih.govcsic.es Engineering E. coli for this compound production would follow a similar strategy to yeast, requiring the introduction of all necessary biosynthetic genes. frontiersin.org Codon optimization of the plant genes to match the usage preferences of E. coli is often necessary to ensure efficient translation and high protein expression levels. plos.org One of the main challenges is ensuring the functional expression of membrane-associated P450 enzymes, which may require co-expression of a partner reductase. frontiersin.org

Pathway Optimization and Enzyme Engineering

Simply introducing the biosynthetic genes into a microbial host is often not enough to achieve high yields. Further optimization of the pathway and the enzymes themselves is typically required. researchgate.net

Pathway Optimization: This involves fine-tuning the metabolic network of the host cell to channel more precursors towards the desired product. Key strategies include:

Balancing Gene Expression: Using promoters of varying strengths to control the expression level of each enzyme in the pathway can prevent the accumulation of toxic intermediates and avoid placing an excessive metabolic burden on the host. researchgate.netfrontiersin.org

Increasing Precursor Supply: The biosynthesis of this compound requires precursors from both xanthone and sugar metabolism (UDP-glucose). frontiersin.orgnih.gov Engineering the host's central metabolism to overproduce these precursors can significantly boost the final titer. nih.govresearchgate.net

Blocking Competing Pathways: Deleting genes of pathways that compete for essential precursors can redirect metabolic flux towards this compound synthesis. researchgate.net

Enzyme Engineering: The catalytic properties of the biosynthetic enzymes themselves can be improved through protein engineering. nih.govinfinitabiotech.com Techniques like directed evolution or rational design can be used to create enzyme variants with enhanced characteristics. infinitabiotech.comnih.govrsc.org For the this compound pathway, engineering targets could include:

Benzophenone Synthase/Cytochrome P450s: Modifying these enzymes could improve their catalytic efficiency (kcat/Km) or stability in the heterologous host. infinitabiotech.com

Norathyriol 6-O-glucosyltransferase (StrGT9): Engineering this enzyme could increase its specificity for norathyriol or its turnover rate, ensuring efficient conversion to the final product. nih.gov

Table 3: Summary of Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Approach | Example for this compound Pathway | Reference |

|---|---|---|---|

| Pathway Optimization | Balance Enzyme Expression | Use a library of promoters with different strengths to control the expression of BPS, CYPs, and StrGT9 in yeast. | researchgate.net |

| Increase Precursor Supply | Overexpress genes in the shikimate pathway to increase the pool of 3-hydroxybenzoic acid and genes in sugar metabolism to boost UDP-glucose levels. | nih.gov | |

| Block Competing Pathways | Knock out genes that divert 3-hydroxybenzoic acid or UDP-glucose to other metabolites in the host organism. | researchgate.net | |

| Enzyme Engineering | Directed Evolution | Subject the StrGT9 gene to random mutagenesis and screen for variants with higher catalytic activity. | nih.govinfinitabiotech.com |

| Rational Design | Based on the crystal structure of a xanthone synthase, introduce specific mutations to improve its stability or substrate binding. | nih.gov |

Chemical Synthesis and Derivatization Strategies of Tripteroside and Its Analogs

Total Synthesis Approaches to the Xanthone (B1684191) Glycoside Core

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, provides an unambiguous proof of structure and allows for the creation of analogs not accessible from natural sources. scripps.edunih.gov The total synthesis of a xanthone glycoside like tripteroside involves the intricate assembly of the planar xanthone core followed by the stereocontrolled attachment of the sugar moiety.

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. amazonaws.comlibretexts.orgleah4sci.com It involves mentally breaking down the target molecule into simpler precursor molecules, known as synthons, through a series of "disconnections" that correspond to reliable chemical reactions. amazonaws.comlibretexts.orgspcmc.ac.in

For this compound, the primary retrosynthetic disconnection is at the glycosidic bond, separating the xanthone aglycone (norathyriol) and the glucose moiety. This simplifies the problem into the synthesis of two distinct components. The xanthone core itself can be further disconnected. A common strategy involves disconnecting the central pyrone ring, leading to precursors like a substituted benzophenone (B1666685) or a diaryl ether. up.pt For instance, a key disconnection in the xanthone skeleton can be made between the carbonyl carbon and the adjacent aromatic ring, or at the ether linkage. This leads to synthons that can be assembled through reactions like Friedel-Crafts acylation or Ullmann condensation. up.pt

Key Retrosynthetic Disconnections for this compound:

| Disconnection Point | Precursor Fragments (Synthons) | Corresponding Forward Reaction |

| Glycosidic Linkage | Norathyriol (B23591) (aglycone) and an activated glucose derivative | Glycosylation |

| Xanthone Core (C-O bond) | 2,2'-dihydroxybenzophenone derivative | Intramolecular cyclization/dehydration |

| Xanthone Core (C-C bond) | Substituted salicylic (B10762653) acid and a phenol (B47542) derivative | Friedel-Crafts acylation followed by cyclization |

The synthesis of this compound requires precise control over both stereochemistry and regiochemistry.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. chemistrydocs.comegrassbcollege.ac.in In the context of this compound synthesis, this is most critical during the glycosylation step to ensure the correct anomeric configuration (β-linkage) of the glucose unit. Various methods, including the use of neighboring group participation from a C2-ester protecting group on the glucose donor or the use of specific promoters and solvents, can be employed to achieve high stereoselectivity. organic-chemistry.org

Regioselectivity is the preference for a reaction to occur at one position over another. thieme-connect.dewikipedia.org During the synthesis of the norathyriol aglycone, regioselectivity is crucial when introducing the four hydroxyl groups at specific positions (1, 3, 6, and 7) on the xanthone scaffold. The choice of starting materials and the sequence of reactions, such as electrophilic aromatic substitution, are guided by the directing effects of the existing substituents to achieve the desired substitution pattern. organic-chemistry.orgmdpi.com For example, the Grover, Shah, and Shah reaction is a classical method for xanthone synthesis that offers a degree of regiocontrol. up.ptresearchgate.net

Modern synthetic chemistry continuously develops new methods to improve efficiency and selectivity.

Glycosylation: The formation of the glycosidic bond is a pivotal step. While classical methods exist, newer "preactivation-based" glycosylation strategies have emerged. beilstein-journals.org These methods involve activating the glycosyl donor in the absence of the acceptor, which can lead to unique chemoselectivities and allow for one-pot multi-step glycosylations. beilstein-journals.org Enzymatic glycosylation, utilizing glycosyltransferases, offers exceptional regio- and stereoselectivity, mimicking the natural biosynthetic pathway. sigmaaldrich.com For instance, the enzyme norathyriol 6-O-glucosyltransferase (StrGT9) specifically glucosylates 1,3,6,7-tetrahydroxyxanthone to form this compound (also known as norathyriol 6-O-glucoside). mdpi.comnih.gov

Xanthone Annulation: Annulation refers to the formation of a new ring. Recent advancements in xanthone synthesis include metal-catalyzed cross-coupling reactions and oxidative arylation methods. nih.govacs.org For example, palladium- or copper-catalyzed reactions can facilitate the formation of the diaryl ether precursor under milder conditions than traditional Ullmann condensations. researchgate.net Another innovative approach is the Hauser-Kraus annulation, which can be used to construct the xanthone core. acs.orgescholarship.org

Stereoselective and Regioselective Synthetic Transformations

Semi-Synthesis from Natural Xanthone Precursors

Semi-synthesis utilizes a readily available natural product as a starting material to chemically elaborate it into the desired target molecule. This approach can be more efficient than total synthesis if a suitable precursor is abundant. For this compound, a potential semi-synthetic route could start from a more common natural xanthone that shares a similar core structure. For instance, a xanthone with a different glycosylation pattern or fewer hydroxyl groups could be chemically modified. This might involve selective demethylation of methoxy (B1213986) groups to reveal the required hydroxyls, followed by glycosylation at the C-6 position. While specific examples for this compound are not extensively documented in the provided search results, the general principle of using natural xanthones as starting points for creating other derivatives is a common strategy in medicinal chemistry. mdpi.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds (analogs) to understand which parts of the molecule are essential for its biological activity. chemmethod.comnih.govnih.gov This knowledge is crucial for designing more potent and selective drugs.

To probe the SAR of this compound, analogs can be synthesized by modifying its key functional groups. mdpi.comnih.govnih.govresearchgate.net

Hydroxyl Group Modification: The four hydroxyl groups on the xanthone core are prime targets for modification. They can be selectively protected, alkylated (to form ethers), or acylated (to form esters). By systematically modifying each hydroxyl group and evaluating the biological activity of the resulting analog, one can determine their importance for the compound's function. For example, creating a series of mono-methylated or mono-acetylated derivatives of this compound would help elucidate the role of each hydroxyl group in receptor binding or other interactions.

Glycosidic Position Modification: The glucose moiety is another critical feature that can be altered.

Aglycone Analogs: The sugar can be completely removed to test the activity of the aglycone, norathyriol.

Glycoside Analogs: The glucose can be replaced with other sugars (e.g., mannose, galactose) to see if the nature of the sugar affects activity.

Anomeric Configuration: An analog with an α-glycosidic linkage could be synthesized to determine the importance of the natural β-configuration.

Sugar Modifications: The hydroxyl groups on the glucose itself could be modified, for example, by deoxygenation or by introducing other functional groups.

These systematic modifications provide valuable data for constructing a comprehensive SAR profile, which can guide the design of future this compound-based therapeutic agents. rsc.org

Development of Conformationally Restricted Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the conformations it can adopt. This compound, a xanthone O-glucoside, possesses significant conformational flexibility, primarily due to the rotation around the glycosidic bond linking the norathyriol aglycone to the glucose moiety and the flexibility of the glucose ring itself. The development of conformationally restricted analogs is a key strategy in medicinal chemistry to lock the molecule into a specific, biologically active conformation, which can lead to enhanced potency, selectivity, and metabolic stability.

The primary sources of flexibility in the this compound molecule are the torsional angles (φ and ψ) of the glycosidic linkage and the puckering of the pyranose ring. nih.gov Molecular modeling and NMR studies on similar flavonoid glycosides have shown that the preferred conformation is often a result of a delicate balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding. nih.gov The goal of creating conformationally restricted analogs is to eliminate or reduce the number of accessible conformations, thereby minimizing the entropic penalty upon binding to a biological target. slideshare.net

Several strategies can be envisioned for the synthesis of conformationally restricted this compound analogs, drawing inspiration from established methods in carbohydrate and medicinal chemistry:

Intramolecular Bridging: One of the most effective methods to restrict conformational freedom is to introduce a covalent bridge or tether. nih.gov In the context of this compound, a linker could be installed between the xanthone core and the glucose unit. For example, a reaction between a hydroxyl group on the xanthone (e.g., at the C7 position) and a hydroxyl group on the glucose (e.g., at the C4' or C6' position) could form a new cyclic ether, resulting in a rigid bicyclic or macrocyclic structure. This approach severely limits the rotation around the original glycosidic bond.

Introduction of Bulky Substituents: The rotation around the glycosidic bond can also be hindered by introducing sterically demanding groups on either the aglycone or the sugar moiety, close to the linkage. academie-sciences.fr For instance, the strategic placement of a bulky group on the C7 position of the norathyriol core could favor a specific torsional angle by creating a high-energy barrier for rotation.

Rigid Linker Replacement: The glycosidic oxygen atom could be replaced with a more rigid linking unit. For example, the synthesis of C-glycoside analogs, where the anomeric oxygen is replaced by a carbon, removes the exo-anomeric effect and alters conformational preferences. nih.gov Further, creating analogs where the sugar is linked to the xanthone via a rigid triazole ring, synthesized through a click chemistry approach, is another viable strategy.

Table 1: Potential Strategies for Conformationally Restricted this compound Analogs

| Strategy | Description | Potential Synthetic Approach |

|---|---|---|

| Intramolecular Bridging | Covalently linking the xanthone and glucose moieties to form a macrocycle. | Mitsunobu reaction or Williamson ether synthesis between appropriately positioned hydroxyl groups on the two units. |

| Steric Hindrance | Introducing bulky functional groups near the glycosidic bond to restrict rotation. | Alkylation or acylation of the C7-hydroxyl group of norathyriol with a sterically demanding reagent. |

| Sugar Ring Locking | Replacing the flexible glucose with a rigid, bicyclic sugar analog. | Synthesis of a locked sugar donor (e.g., LNA-type) followed by glycosylation with norathyriol. |

| Rigid Spacers | Replacing the glycosidic linkage with a rigid chemical group like a triazole. | Synthesis of an alkyne-modified xanthone and an azide-modified sugar, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. |

Molecular and Cellular Mechanisms of Action of Tripteroside

Target Identification Methodologies for Tripteroside

Identifying the direct molecular targets of a compound like this compound is a critical step in elucidating its mechanism of action. Various advanced techniques are employed for this purpose, ranging from proteomics-based approaches to computational predictions.

Chemical proteomics is a powerful strategy for target discovery that utilizes chemical probes to identify protein-ligand interactions within a complex biological system. youtube.com This approach often involves synthesizing a modified version of the compound of interest, equipping it with a reporter tag (like biotin (B1667282) for affinity purification) and a reactive group for covalent binding. frontiersin.org

Affinity-based probes (AfBPs) are a key tool in this process. nih.gov These probes are designed with three main components: a ligand for selectivity towards a target, a reporter group for detection and isolation, and a reactive group for covalent linkage. frontiersin.org The ligand portion of the probe directs it to its binding partner, and upon binding, the reactive group forms a covalent bond with a nearby amino acid residue. diva-portal.org This allows for the subsequent isolation and identification of the target protein via mass spectrometry. nih.govnih.gov While these methods are robust for identifying the targets of natural products, specific studies detailing the application of chemical proteomics or the design of a dedicated affinity-based probe for this compound were not prominent in the reviewed literature.

Table 1: Components of Affinity-Based Probes (AfBPs)

| Component | Function | Example |

|---|---|---|

| Ligand | Confers selectivity by binding to the target protein. | A molecule known to interact with the protein of interest. |

| Reporter Group | Enables detection and isolation of the probe-protein complex. | Biotin, Fluorophore. |

| Reactive Group | Forms a covalent bond with the target protein. | Diazirine, Benzophenone (B1666685), O-nitrobenzoxadiazole (O-NBD). rsc.org |

Photoaffinity labeling (PAL) is a specific type of affinity-based probing where the reactive group on the chemical probe is photoreactive, meaning it becomes activated upon exposure to light. nih.gov This technique is particularly useful for studying non-covalent ligand-protein interactions. plos.org The probe, which is an analog of the ligand under investigation, is introduced to the biological system. nih.gov After allowing it to bind to its target, UV irradiation activates the photoreactive moiety (such as a diazirine or an azide), which then forms a covalent bond with the protein at or near the binding site. plos.orgnih.gov The tagged protein can then be isolated and identified. plos.org The use of radiolabels like ³H or reporter tags for affinity purification are common in PAL experiments. nih.gov This method allows for the precise identification of binding partners, but its direct application to uncover the molecular targets of this compound has not been specifically detailed in the available research.

Computational methods provide an efficient alternative for predicting drug-target interactions (DTIs). dromicslabs.com These in silico approaches, including docking simulations and ligand-based methods, can screen vast numbers of potential interactions to prioritize targets for experimental validation. dromicslabs.comnih.govresearchgate.net

Network pharmacology is a computational approach that analyzes the complex relationships between drugs, targets, and diseases. mdpi.comresearchgate.net In a study analyzing 139 small molecules from the Thunder God Vine (Tripterygium wilfordii), this compound was identified as a key molecule within one of six distinct chemical clusters. researchgate.net Such clustering suggests that molecules within the same group may share similar targets or mechanisms of action. researchgate.net While the study focused on predicting obesity-related targets for other representative molecules in different clusters, the inclusion of this compound in this type of analysis highlights the utility of network pharmacology for generating hypotheses about its potential biological targets. mdpi.comresearchgate.net

Table 2: Computational Approaches for Target Identification

| Method | Description | Application Example |

|---|---|---|

| Docking Simulation | Predicts the binding mode and affinity of a ligand to the 3D structure of a protein. dromicslabs.com | Assessing the potential interaction of this compound with a known receptor pocket. |

| Ligand-Based Methods | Predicts targets based on the similarity of the compound to other molecules with known targets. dromicslabs.com | Identifying potential targets for this compound by comparing its structure to known kinase inhibitors. |

| Network Pharmacology | Integrates compound data with protein interaction networks and disease pathways to predict targets and mechanisms. frontiersin.org | A study on Thunder God Vine constituents used clustering and network analysis, identifying this compound as a key molecule in its cluster. researchgate.net |

Photoaffinity Labeling Techniques

Elucidation of Intracellular Signaling Pathway Modulation by this compound

This compound exerts its effects by modulating key intracellular signaling pathways that regulate fundamental cellular processes like inflammation and cell survival.

Transcription factors (TFs) are proteins that bind to specific DNA sequences to control the rate of gene transcription. wikipedia.org They are critical endpoints of signaling pathways and their dysregulation is often linked to disease. cellestia.com The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a pivotal regulator of the inflammatory response. nih.govnih.gov

Studies have investigated the anti-inflammatory properties of xanthone (B1684191) compounds, including this compound. mdpi.com Research on compounds structurally related to this compound has shown inhibitory effects on the NF-κB pathway. For instance, Garcinone B, another xanthone, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB-dependent transcription. mdpi.comresearchgate.net The modulation of the NF-κB pathway is a recognized mechanism for the anti-inflammatory effects of many natural compounds. nih.govepdf.pub Evidence suggests that this compound may contribute to anti-inflammatory effects through the modulation of this critical pathway. mdpi.com

Kinase cascades are central to signal transduction, relaying signals from the cell surface to the nucleus to control processes like cell growth, proliferation, and survival. cellsignal.com The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two of the most crucial kinase signaling networks. nih.govnih.govnih.gov

There is evidence to suggest that this compound can influence these pathways. A network pharmacology study on the constituents of Thunder God Vine mentioned the modulation of the MAPK/ERK and NF-κB pathways as relevant to the plant's pharmacological activities. mdpi.com Furthermore, a study on the plant Veratrilla baillonii Franch, which contains this compound, indicated that its extract could alleviate lipid accumulation by modulating several pathways, including the PI3K-Akt signaling pathway. frontiersin.org The PI3K/Akt pathway is a critical regulator of the cell cycle, and its activation is essential for many cellular functions, including metabolism and proliferation. cellsignal.comwikipedia.orgfrontiersin.org

Table 3: Signaling Pathways Modulated by this compound and Related Compounds

| Pathway | Key Function | Evidence of Modulation | Citation |

|---|---|---|---|

| NF-κB Pathway | Regulation of inflammation, immunity, and cell survival. | A related xanthone, Garcinone B, inhibits NF-κB-dependent transcription. This compound is noted for its anti-inflammatory properties potentially mediated via this pathway. | mdpi.comresearchgate.net |

| MAPK Pathway | Regulation of cell proliferation, differentiation, and stress responses. | Mentioned as a relevant pathway for constituents of the Thunder God Vine, from which related compounds are derived. | mdpi.com |

| PI3K/Akt Pathway | Regulation of cell growth, survival, and metabolism. | An extract containing this compound was found to modulate the PI3K-Akt pathway. | frontiersin.org |

Investigation of Transcription Factor Activation/Inhibition (e.g., NF-κB)

Receptor-Ligand Interaction Studies and Binding Site Analysis

Detailed receptor-ligand interaction studies and specific binding site analyses for this compound are limited in publicly available scientific literature. Most research has focused on its broader biological activities rather than pinpointing its direct molecular targets through comprehensive binding assays.

However, some studies have investigated its effects on specific enzymes, which provides indirect evidence of interaction. Research into the anti-inflammatory properties of compounds from Hypericum patulum evaluated this compound's effect on cyclooxygenase-1 (COX-1) activity. mdpi.com The study demonstrated that this compound exhibits inhibitory effects on this enzyme, suggesting a potential interaction. mdpi.com The nature of this interaction, whether it is direct binding to the active site or an allosteric effect, and a detailed analysis of the binding pocket, have not been extensively characterized.

Computational methods like molecular docking and binding site prediction tools such as SiteMap and RosettaLigand are often used to predict the interactions between small molecules and proteins. meilerlab.orgschrodinger.comresearchgate.net These approaches can identify potential binding pockets and estimate binding affinity. meilerlab.orgschrodinger.com For instance, a cluster analysis of molecules from the thunder god vine identified this compound as a key molecule in one of the clusters, although specific docking studies for this compound with targets like PPARG or PTGS2 were not detailed in that particular study. nih.gov

The primary characteristics of receptor-ligand interactions include high affinity and specificity, which are quantified to determine the potency of a ligand. nih.govbruker.com Without dedicated studies employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA), the specific receptors and the precise nature of this compound's binding remain an area requiring further investigation. embopress.orgfrontiersin.org

Table 1: Observed Enzymatic Interaction of this compound

| Compound | Enzyme/Target | Observed Effect | Study Context | Citation |

|---|---|---|---|---|

| This compound | Cyclooxygenase-1 (COX-1) | Inhibition of activity | Anti-inflammatory screening | mdpi.com |

Transcriptional and Proteomic Profiling in Response to this compound Exposure

Comprehensive transcriptional and proteomic profiling studies detailing the global changes in gene and protein expression in response to isolated this compound exposure are not extensively available. However, research on extracts containing this compound provides some insights into the pathways it may influence.

A study on the water extract of Veratrilla baillonii, which contains this compound as one of its active components, investigated its effects on hepatic gene expression in an in vitro model of non-alcoholic fatty liver disease (NAFLD). frontiersin.org While the results reflect the combined action of all compounds in the extract, the analysis identified key target genes and signaling pathways that are modulated. Gene enrichment analysis pointed to pathways related to lipid metabolism and inflammation. frontiersin.org

The key gene targets identified as central nodes in the regulatory network included:

Tumor necrosis factor (TNF)

Mitogen-activated protein kinase 8 (MAPK8)

Mammalian target of rapamycin (B549165) (mTOR)

Nuclear factor kappa-B (NF-ĸB)

Sterol regulatory element-binding protein 1c (SREBP-1c)

These targets are primarily involved in the adipocytokine signaling pathway, the AMPK signaling pathway, and the insulin (B600854) signaling pathway, suggesting that the extract's mechanism is linked to regulating inflammation and lipid metabolism. frontiersin.org

Separately, other transcriptomic analyses, such as those performed on gentian plants, have focused on elucidating the biosynthetic pathway of this compound itself. researchgate.netresearchgate.net These studies used RNA sequencing to identify and characterize the enzymes responsible for its synthesis, such as norathyriol (B23591) 6-O-glucosyltransferase (StrGT9), rather than the cellular response to external this compound application. researchgate.netmdpi.comnih.gov

Proteomic techniques like thermal proteome profiling (TPP) offer a way to identify direct protein targets of small molecules in a native cellular context by observing changes in protein thermal stability upon ligand binding. embopress.org The application of such unbiased, large-scale proteomic methods could be instrumental in identifying the direct binding partners of this compound and understanding its molecular mechanisms of action more clearly.

Table 2: Potential Gene Targets Modulated by an Extract Containing this compound

| Gene Target | Associated Signaling Pathway(s) | Implied Biological Process | Source | Citation |

|---|---|---|---|---|

| TNF | Adipocytokine signaling, Inflammatory pathways | Inflammation | Veratrilla baillonii extract | frontiersin.org |

| MAPK8 | Adipocytokine signaling, Inflammatory pathways | Inflammation, Stress response | Veratrilla baillonii extract | frontiersin.org |

| mTOR | Insulin signaling, AMPK signaling | Cell growth, Metabolism | Veratrilla baillonii extract | frontiersin.org |

| NF-ĸB | Inflammatory pathways | Inflammation, Immune response | Veratrilla baillonii extract | frontiersin.org |

| SREBP-1c | Lipid metabolism pathways | Lipid synthesis and metabolism | Veratrilla baillonii extract | frontiersin.org |

Table 3: List of Compounds Mentioned

Preclinical Biological Activities and Mechanistic Investigations of Tripteroside

In Vitro Cellular Assays for Mechanistic Pathway Discovery

In vitro studies provide the foundational understanding of a compound's biological effects at a cellular and molecular level. For tripteroside, these assays have primarily focused on its anti-inflammatory and antioxidant potential, with limited exploration into other areas.

The anti-inflammatory properties of this compound have been evaluated as part of broader screenings of xanthone (B1684191) compounds. One key study investigated its effect on enzymes and mediators involved in the inflammatory cascade, specifically cyclooxygenase-1 (COX-1) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com

In an assay using C6 rat glioma cells, the ability of this compound to inhibit COX-1 activity was tested. The compound was also assessed for its capacity to modulate the release of PGE2, a key pro-inflammatory prostaglandin, induced by the calcium ionophore A23187. nih.govmdpi.comresearchgate.net The findings from this research indicated that this compound exhibited no significant inhibitory activity against either target under the tested conditions, particularly when compared to other xanthones like patulone and garcinone B which showed considerable effects. mdpi.comresearchgate.net

| Assay | Cell Line | Inducer | Measured Effect | Result | Reference |

|---|---|---|---|---|---|

| COX-1 Inhibition | - | - | Inhibition of enzyme activity | No significant activity reported | mdpi.com |

| PGE2 Release Modulation | C6 rat glioma cells | A23187 | Inhibition of PGE2 release | No significant activity reported | mdpi.comresearchgate.net |

Research into the direct effects of this compound on cell cycle progression and the induction of apoptosis is currently limited. While many xanthone derivatives are known to possess pro-apoptotic and anti-proliferative activities, specific experimental data for this compound is scarce. researchgate.netnih.gov

Computational and database-driven predictions offer some insight into potential mechanisms. An analysis within the TCM-ADIP database predicted a high probability of interaction between this compound and the p53 tumor suppressor protein, showing a score of 0.896. The p53 pathway is a critical regulator of both cell cycle arrest and apoptosis in response to cellular stress. However, these computational predictions await validation through direct experimental assays, such as flow cytometry for cell cycle analysis or caspase activation assays for apoptosis.

Furthermore, predictive data from the TCM-ADIP database suggests this compound may interact with the Antioxidant Response Element (ARE), a key regulatory element in genes that protect against oxidative stress. The interaction score was 0.332, indicating a potential to activate this defense pathway. Activation of the Nrf2-ARE pathway is a known mechanism for many xanthone compounds to counteract oxidative stress. researchgate.net

| Assay | Measured Effect | Result (IC50 or equivalent) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Scavenging of free radicals | IC50: 0.10 ± 0.02 mg/ml | um.edu.my |

| Ferric Reducing Power (FRAP) | Ability to reduce ferric iron (Fe³⁺) | 0.37 ± 0.07 mmol/g extract | um.edu.my |

| Metal Chelating Activity | Chelation of metal ions | IC50: < 0.05 ± 0.01 mg/ml | um.edu.my |

The immunomodulatory potential of this compound has not yet been specifically investigated through direct cellular assays. While the broader class of xanthones, and related compounds like mangiferin, are recognized for their ability to modulate immune responses, direct evidence for this compound is lacking. okayama-u.ac.jpnih.gov Studies on other xanthones often involve assessing their impact on immune cells such as T-lymphocytes and macrophages, and measuring the production of key pro-inflammatory and anti-inflammatory cytokines. nih.gov Future research utilizing such assays would be necessary to elucidate any specific immunomodulatory roles of this compound.

There is currently no published research detailing the activity of this compound in receptor-mediated signaling assays. This includes investigations into its potential to bind to and modulate G-protein coupled receptors (GPCRs) or other cell surface receptors, and consequently affect downstream second messenger systems like cyclic AMP (cAMP) or intracellular calcium levels.

Immunomodulatory Cellular Effects

In Vivo Studies in Established Animal Models for Mechanistic Validation

To date, there are no specific in vivo studies published that focus on the mechanistic validation of this compound in established animal models. While some xanthones have been investigated in vivo for their anti-inflammatory and anti-cancer activities, this level of preclinical evaluation has not been documented for this compound itself. researchgate.netresearchgate.net Such studies would be a critical next step to confirm and expand upon the findings from in vitro assays and to understand the compound's physiological effects within a whole organism.

Unable to Generate Article on the Preclinical Biological Activities of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the requested article. The instructions required a detailed analysis of this compound's preclinical activities, including its effects in inflammatory and autoimmune disease models and corresponding molecular biomarker analysis.